molecular formula C11H7NO2 B13063510 Benzofuro[2,3-b]pyridin-8-ol

Benzofuro[2,3-b]pyridin-8-ol

Cat. No.: B13063510
M. Wt: 185.18 g/mol
InChI Key: NYPXEFGYNOHZJZ-UHFFFAOYSA-N
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Description

Benzofuro[2,3-b]pyridin-8-ol is a heterocyclic compound that combines the structural features of benzofuran and pyridine. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuro[2,3-b]pyridin-8-ol typically involves the annulation of aurone-derived α,β-unsaturated imines with activated terminal alkynes. This reaction is mediated by triethylamine, leading to the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to yield this compound . Another method involves the use of triphenylphosphine as a nucleophile, resulting in a different class of 1,4-dihydrobenzofuro[3,2-b]pyridines .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production.

Chemical Reactions Analysis

Types of Reactions

Benzofuro[2,3-b]pyridin-8-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Unfortunately, the specific compound "Benzofuro[2,3-b]pyridin-8-ol" is not directly addressed within the provided search results. However, the search results do provide information on the applications of a related compound, 2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate, as well as benzofuro[2,3-b]pyridines and related structures, which can be used to infer potential applications and research directions for this compound.

Applications in Medicinal Chemistry

2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate is explored as a precursor in synthesizing bioactive compounds, making it suitable for developing antiviral and anticancer agents. Derivatives of this compound have demonstrated potential as inhibitors of viral enzymes, particularly HIV reverse transcriptase. Modifications of the compound can lead to effective anticancer agents that target specific pathways involved in tumor growth and metastasis.

Case Study 1: Antiviral Activity
A study in the Journal of Organic Chemistry showed that derivatives of 2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate exhibited activity against HIV reverse transcriptase. Researchers synthesized analogs and evaluated their inhibitory effects, identifying compounds with IC50 values in the nanomolar range.

Case Study 2: Anticancer Properties
Research in Bioorganic & Medicinal Chemistry Letters explored the anticancer properties of modified derivatives of 2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate. Certain analogs induced apoptosis in cancer cell lines while sparing normal cells, indicating therapeutic potential. The mechanism was linked to disrupting mitochondrial function and activating caspase pathways.

Applications in Organic Synthesis

The trifluoromethanesulfonate group (–SO₂CF₃) in 2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate enhances the compound's electrophilic nature, making it a reagent for nucleophilic substitution and coupling reactions. This property allows for introducing various nucleophiles, facilitating the synthesis of complex organic molecules and serving as a coupling partner in reactions involving aryl or heteroaryl systems.

Antimicrobial properties

Research suggests that benzofuran derivatives, similar in structure, exhibit antimicrobial activities, effectively inhibiting the growth of various bacterial strains. Modifications in the benzofuran structure can significantly affect antimicrobial potency, with certain substitutions leading to enhanced activity against specific pathogens.

CompoundMIC (μg/mL)Target Organism
Compound 18M. tuberculosis
Compound 22M. tuberculosis
Compound 312.5S. aureus
Compound 43.12S. aureus

Development of Anti-osteoarthritis drug

A new benzofuran–pyrazole–pyridine-based compound was developed with potential anti-inflammatory and anti-osteoarthritis properties . Biological assays indicated that the compound produces multifunctional activity as an anti-osteoarthritic candidate via inhibition of pro-inflammatory mediators in OA rats . Histopathological and pharmacokinetic studies confirmed the safety profile of the molecule, suggesting it is a promising anti-osteoarthritis agent .

Synthesis of Benzofuropyridines

Mechanism of Action

The mechanism of action of benzofuro[2,3-b]pyridin-8-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzofuro[3,2-b]pyridine: Similar in structure but differs in the position of the furan and pyridine rings.

    Benzofuran: Lacks the pyridine ring but shares the benzofuran core.

    Pyridine: Lacks the benzofuran ring but shares the pyridine core.

Uniqueness

Benzofuro[2,3-b]pyridin-8-ol is unique due to its combined benzofuran and pyridine structures, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .

Biological Activity

Benzofuro[2,3-b]pyridin-8-ol is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a fused structure that combines benzofuran and pyridine moieties. This unique structural configuration is responsible for its varied biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

1. Antimicrobial Activity

Research has demonstrated that benzofuro derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various benzofuro derivatives that were screened for their activity against Mycobacterium tuberculosis. One compound showed an impressive minimum inhibitory concentration (MIC) of 3.12 µg/mL against M. tuberculosis H37Rv, indicating strong antimycobacterial activity with low cytotoxicity towards mammalian cells .

2. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. A recent study reported that derivatives of this compound significantly inhibited pro-inflammatory mediators in osteoarthritis models. Specifically, a benzofuran-pyrazole-pyridine derivative reduced serum levels of RANTES and CRP in osteoarthritis rats, showcasing its potential as an anti-osteoarthritis agent .

3. Anticancer Potential

The anticancer activity of benzofuro derivatives has been explored in various cancer models. For example, compounds derived from benzofuran scaffolds have shown promising results against ovarian and lung cancers. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth . A specific benzofuran derivative demonstrated an IC50 value indicating substantial cytotoxicity against cancer cell lines .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives inhibit enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : These compounds often interfere with key signaling pathways such as NF-κB and MAPK that regulate inflammation and cell survival.
  • Receptor Interaction : Some studies suggest that these compounds may interact with opioid receptors, contributing to their analgesic effects .

Case Study 1: Antimycobacterial Activity

A series of benzofuro derivatives were synthesized and evaluated for their antimycobacterial activity against M. tuberculosis. Among them, one compound exhibited an IC90 value below 0.60 μM, demonstrating potent activity with minimal toxicity towards Vero cells .

Case Study 2: Anti-inflammatory Activity in Osteoarthritis

In a controlled study involving osteoarthritis rats treated with a specific benzofuran derivative at doses of 4.5 mg/kg and 9 mg/kg, significant reductions in inflammatory markers were observed compared to control groups. The treatment resulted in normalized serum levels of pro-inflammatory cytokines such as CRP and COMP .

Data Summary

Activity TypeCompound TestedMIC/IC50 ValueReference
AntimicrobialBenzofuro derivativeMIC = 3.12 µg/mL
Anti-inflammatoryBenzofuran-pyrazole derivativeRANTES reduction: 42.35 Pg/mL
AnticancerBenzofuran derivativeIC50 = 27.49 ± 1.90%

Properties

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

IUPAC Name

[1]benzofuro[2,3-b]pyridin-8-ol

InChI

InChI=1S/C11H7NO2/c13-9-5-1-3-7-8-4-2-6-12-11(8)14-10(7)9/h1-6,13H

InChI Key

NYPXEFGYNOHZJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)OC3=C2C=CC=N3

Origin of Product

United States

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